molecular formula C12H12N2O4 B8538913 3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole

3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole

Cat. No. B8538913
M. Wt: 248.23 g/mol
InChI Key: STALTAQBJULXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

4-(2-methoxy-5-nitrophenyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H12N2O4/c1-7-12(8(2)18-13-7)10-6-9(14(15)16)4-5-11(10)17-3/h4-6H,1-3H3

InChI Key

STALTAQBJULXHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-iodo-1-(methoxy)-4-nitrobenzene (2 g, 7.17 mmol, 1 eq.) and (3,5-dimethylisoxazole)boronic acid (3.03 g, 21.5 mmol, 3 eq.) in DME (44 ml) and water (7 ml) were added tetrakis(triphenylphosphine) palladium(0) (0.415 g, 0.05 eq.) and Ba(OH)2.8H2O (4.52 g, 14.33 mmol, 2 eq.). The mixture was heated at 80° C. for 16 h. To complete the reaction (3,5-dimethylisoxazole)boronic acid (1 eq.) was added and the mixture was heated for 4 h. The cooled mixture was filtered and extracted with DCM. The organic phase was washed with saturated aqueous Sodium hydrogen carbonate and water, dried over Na2SO4 and filtered. Evaporation of the solvent in vacuo gave a crude oil which was precipitated with iPr2O to afford the title compound as a rust solid (1.735 g, 97%). GC/MS m/z: 248
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
(3,5-dimethylisoxazole)boronic acid
Quantity
3.03 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
0.415 g
Type
catalyst
Reaction Step One
[Compound]
Name
(3,5-dimethylisoxazole)boronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
97%

Synthesis routes and methods II

Procedure details

3-Iodo-4-(methoxy) nitrobenzene (65 g, 233 mmol, Matrix Scientific), (3,5-dimethyl-4-isoxazolyl)boronic acid (36.1 g, 256 mmol) and cesium carbonate (152 g, 466 mmol) were combined with DME (80 ml) and water (40 ml) and the mixture was degassed with nitrogen for 10 min, then PEPPSI™ catalyst (3.96 g, 5.82 mmol) was added and the mixture heated at 90° C. for 4 h, then cooled and diluted with ethyl acetate (800 ml). The resulting suspension was filtered through Celite and the filtrate washed with water (2×500 ml). The solvent was dried (sodium sulphate), filtered and evaporated to give a brown solid which was triturated with ether (30 ml). The solid product was washed with ether (100 ml) to give 3,5-dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole as beige solid (48.2 g).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
3.96 g
Type
catalyst
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

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